Dehydronifedipine

Description

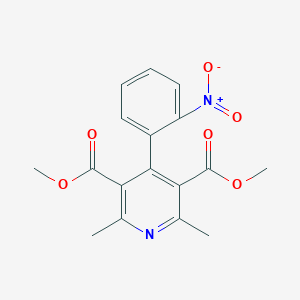

stable deriv of nifedipine; structure given in first source

structure in first source

Propriétés

IUPAC Name |

dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQHJQGNGLQJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052347 | |

| Record name | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67035-22-7 | |

| Record name | Dehydronifedipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67035-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067035227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxidized Nifedipine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDRONIFEDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR3W8GT1C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dehydronifedipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dehydronifedipine: A Comprehensive Technical Guide to the Primary Metabolite of Nifedipine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina pectoris. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by its extensive first-pass metabolism. The primary product of this biotransformation is dehydronifedipine, an inactive pyridine (B92270) derivative. A thorough understanding of the formation, pharmacokinetics, and analytical determination of this compound is paramount for researchers and professionals involved in drug development and clinical pharmacology. This technical guide provides an in-depth overview of the core aspects of this compound as the principal metabolite of nifedipine, focusing on quantitative data, detailed experimental protocols, and visual representations of key processes.

Nifedipine Metabolism and the Role of Cytochrome P450

The oxidative conversion of nifedipine to this compound is the principal metabolic pathway, accounting for the majority of nifedipine's clearance from the body. This reaction is almost exclusively catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, which is highly expressed in the liver and small intestine.[1] Genetic polymorphisms in the CYP3A4 gene, as well as the co-administration of CYP3A4 inducers or inhibitors, can significantly alter the rate of nifedipine metabolism, leading to inter-individual variability in drug response and the potential for drug-drug interactions. The cytochrome P450 3A5 (CYP3A5) isozyme also contributes to nifedipine metabolism, although it is generally less active than CYP3A4.[2] Studies have shown that CYP3A4 is 5- to 20-fold more efficient at metabolizing nifedipine than CYP3A5 in recombinant enzyme systems.[3]

Pharmacokinetics of Nifedipine and this compound

Following oral administration, nifedipine is rapidly and almost completely absorbed from the gastrointestinal tract.[4] However, due to significant presystemic metabolism in the gut wall and liver, its oral bioavailability is reduced to approximately 43-77%.[1][4] The pharmacokinetic parameters of nifedipine can vary among individuals, influenced by factors such as genetics, liver function, and co-administered drugs.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for nifedipine in healthy adult volunteers following a single oral dose. Data for this compound is less consistently reported in the literature, but its formation is directly linked to the metabolism of the parent drug.

| Parameter | Nifedipine (10 mg oral dose) | This compound | Reference |

| Cmax (ng/mL) | 154 ± 49 | Data not consistently reported | [5] |

| Tmax (h) | 0.5 - 1.0 | Typically observed to coincide with nifedipine decline | [4] |

| AUC (ng·h/mL) | 154 (range 54-306) | Data not consistently reported | [5] |

| t1/2 (h) | 1.52 | Data not consistently reported | [1] |

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve; t1/2 = Elimination half-life.

Enzymatic Kinetics of Nifedipine Oxidation

The conversion of nifedipine to this compound by CYP3A4 follows Michaelis-Menten kinetics. The determination of the kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), is crucial for predicting the metabolic rate and potential for drug interactions. While specific values can vary between studies and experimental conditions (e.g., human liver microsomes vs. recombinant enzymes), the following provides an indication of the enzymatic affinity and turnover rate.

| Parameter | Value | Enzyme Source | Reference |

| Km (µM) | ~2.5 - 10 | Human Liver Microsomes / Recombinant CYP3A4 | [6] |

| Vmax (nmol/min/mg protein) | Varies significantly depending on enzyme source and individual variability | Human Liver Microsomes | |

| Ki for Ketoconazole (µM) | 2.4 ± 1.0 | Recombinant CYP3A4 | [6] |

Note: Km represents the substrate concentration at half the maximum velocity of the reaction, indicating the affinity of the enzyme for the substrate. Vmax represents the maximum rate of the reaction. Ki is the inhibition constant for ketoconazole, a potent CYP3A4 inhibitor.

Experimental Protocols

In Vitro Metabolism of Nifedipine using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of nifedipine to this compound in a controlled in vitro setting.

Materials:

-

Human Liver Microsomes (HLMs)

-

Nifedipine

-

This compound standard

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Methodology:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of nifedipine in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to the desired concentrations in potassium phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.

-

In a microcentrifuge tube, combine the potassium phosphate buffer, human liver microsomes (e.g., 0.2-0.5 mg/mL final concentration), and the nifedipine solution.

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile or another appropriate quenching solvent. This will precipitate the proteins.

-

-

Sample Processing:

-

Vortex the mixture and centrifuge at a high speed (e.g., 10,000 x g) for a few minutes to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the amount of this compound formed.

-

LC-MS/MS Analysis of Nifedipine and this compound in Human Plasma

This protocol provides a detailed method for the simultaneous quantification of nifedipine and its primary metabolite, this compound, in human plasma samples.

Materials:

-

Human plasma samples

-

Nifedipine and this compound analytical standards

-

Internal standard (IS), e.g., nitrendipine

-

Extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and dichloromethane, or methyl tert-butyl ether)

-

Reconstitution solvent (e.g., mobile phase)

-

LC-MS/MS system with a C18 reversed-phase column

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 200 µL aliquot of human plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard solution.[7]

-

Add 1 mL of the extraction solvent (e.g., ethyl acetate-dichloromethane, 8:2 v/v).[7]

-

Vortex the mixture vigorously for several minutes to ensure thorough extraction.

-

Centrifuge the sample (e.g., at 4000 x g for 10 minutes at 4°C) to separate the organic and aqueous layers.[7]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.

-

Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Inject an aliquot of the reconstituted sample onto a C18 analytical column.

-

Use an isocratic or gradient mobile phase, for example, a mixture of methanol and 5mM aqueous ammonium (B1175870) formate (B1220265) with 0.1% formic acid, to achieve chromatographic separation of nifedipine, this compound, and the internal standard.[7]

-

-

Mass Spectrometry (MS/MS):

-

Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Perform detection using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

-

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Nifedipine | 347.2 | 315.1 |

| This compound | 345.1 | 313.1 |

| Nitrendipine (IS) | 361.1 | 329.1 |

Note: The specific m/z transitions may vary slightly depending on the instrument and tuning parameters.

Visualizations

Metabolic Pathway of Nifedipine

Caption: Metabolic conversion of nifedipine to this compound.

Experimental Workflow for In Vitro Nifedipine Metabolism

Caption: Workflow for in vitro nifedipine metabolism analysis.

Conclusion

This compound is the central player in the metabolic fate of nifedipine. A comprehensive understanding of its formation via CYP3A4, its pharmacokinetic relationship with the parent drug, and the analytical methods for its quantification is essential for the effective development and clinical application of nifedipine. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals, enabling further investigation into the nuances of nifedipine metabolism and its clinical implications.

References

- 1. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 2. In vitro metabolism of midazolam, triazolam, nifedipine, and testosterone by human liver microsomes and recombinant cytochromes p450: role of cyp3a4 and cyp3a5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nifedipine pharmacokinetics are influenced by CYP3A5 genotype when used as a preterm labor tocolytic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics of oral nifedipine--a population study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Structure and Synthesis of Dehydronifedipine

Abstract: Dehydronifedipine, the primary metabolite and oxidized form of the calcium channel blocker Nifedipine, is a molecule of significant interest in pharmaceutical and metabolic studies. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, and detailed protocols for its laboratory synthesis. The synthesis is presented as a two-step process commencing with the Hantzsch synthesis of Nifedipine, followed by an oxidative aromatization to yield this compound. This guide is intended for researchers, scientists, and professionals in drug development, offering structured data, detailed experimental procedures, and logical diagrams to facilitate understanding and replication.

Chemical Structure and Properties

This compound is systematically known as Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate. Unlike its precursor Nifedipine, which features a 1,4-dihydropyridine (B1200194) core, this compound possesses a fully aromatic pyridine (B92270) ring. This structural difference is the result of a two-electron oxidation and leads to a significant alteration in its pharmacological activity.

Chemical Identification

The fundamental identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate |

| Synonyms | Oxidized Nifedipine, Nifedipine EP Impurity A, BAY-b 4759 |

| CAS Number | 67035-22-7 |

| Molecular Formula | C₁₇H₁₆N₂O₆ |

| Molecular Weight | 344.32 g/mol |

Physicochemical Properties

Key physical and chemical properties of this compound are essential for its handling, formulation, and analysis.

| Property | Value |

| Appearance | Pale yellow solid.[1] |

| Melting Point | 104-105 °C.[2] |

| Solubility | Soluble in ethanol (B145695), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO); Poorly soluble in water.[1][3] |

| Purity | Commercially available with ≥98% purity.[1][3] |

Synthesis of this compound

The chemical synthesis of this compound is most effectively achieved through a two-step process:

-

Hantzsch Dihydropyridine (B1217469) Synthesis: Preparation of the Nifedipine precursor.

-

Oxidative Aromatization: Conversion of Nifedipine to this compound.

This pathway leverages the well-established Hantzsch reaction to construct the core dihydropyridine structure, which is then aromatized to the final pyridine derivative.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Step 1: Hantzsch Synthesis of Nifedipine

This procedure is adapted from classical Hantzsch reaction protocols for Nifedipine.[3][5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-Nitrobenzaldehyde | 151.12 | 15.0 | 2.27 g |

| Methyl Acetoacetate | 116.12 | 37.1 | 4.0 mL |

| Concentrated Ammonia (aq) | 17.03 (NH₃) | 35.0 | 1.6 mL (35%) |

| Methanol | - | - | ~10 mL |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrobenzaldehyde (2.27 g, 15.0 mmol), methyl acetoacetate (4.0 mL, 37.1 mmol), and methanol (4 mL).

-

Add concentrated aqueous ammonia (1.6 mL, 35 mmol) to the mixture.

-

Heat the reaction mixture to reflux using an oil bath or heating mantle and maintain reflux for 3.5 to 4 hours. The reaction should be conducted in a fume hood.

-

After the reflux period, allow the mixture to cool to room temperature. A yellow precipitate of Nifedipine should form.

-

Cool the flask further in an ice-water bath to maximize precipitation.

-

Collect the crude Nifedipine by vacuum filtration, washing the solid with a small amount of cold methanol.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of dichloromethane (B109758) and hexane.

-

Dry the purified crystals under vacuum. The expected yield of Nifedipine is approximately 60-70%.

References

- 1. Hantzsch Synthesis of the Calcium Channel Blockers Nifedipine, Diludine, and Nitrendipine Using Methanesulfonic Acid as Catalyst - ProQuest [proquest.com]

- 2. rsc.org [rsc.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Nifedipine synthesis - chemicalbook [chemicalbook.com]

Dehydronifedipine and Its Interplay with Cytochrome P450 3A4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydronifedipine is the primary and inactive metabolite of nifedipine (B1678770), a widely prescribed dihydropyridine (B1217469) calcium channel blocker. The metabolic conversion of nifedipine to this compound is almost exclusively catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, making nifedipine a sensitive probe for assessing CYP3A4 activity.[1] While nifedipine itself is a known inhibitor of CYP3A4, this guide explores the existing scientific literature to delineate the role of its metabolite, this compound, in CYP3A4 activity. This document provides a comprehensive overview of the metabolic pathway, quantitative data on CYP3A4 inhibition by related compounds, detailed experimental protocols for assessing CYP3A4 inhibition, and visual diagrams to elucidate key processes.

Introduction: The Nifedipine-Dehydronifedipine-CYP3A4 Axis

Cytochrome P450 3A4 is a critical enzyme in drug metabolism, responsible for the oxidative biotransformation of a vast number of therapeutic agents.[2][3] Nifedipine, a drug used for the management of hypertension and angina, undergoes extensive first-pass metabolism predominantly mediated by CYP3A4 in the liver and small intestine.[4] This metabolic process involves the oxidation of the dihydropyridine ring of nifedipine to form this compound (also known as nifedipine pyridine (B92270) metabolite).[5]

The interaction between nifedipine and CYP3A4 is bidirectional; not only is nifedipine a substrate for CYP3A4, but it and other dihydropyridine calcium channel antagonists can also act as inhibitors of this enzyme.[6][7][8] Understanding the nuances of this relationship is paramount for predicting and managing drug-drug interactions. While the role of nifedipine as a CYP3A4 substrate and inhibitor is well-documented, the specific role of its major metabolite, this compound, in modulating CYP3A4 activity is less clear from the available scientific literature. This guide will synthesize the current understanding, focusing on the established metabolic pathway and the inhibitory characteristics of the parent compound and its analogs.

The Metabolic Pathway: From Nifedipine to this compound

The conversion of nifedipine to this compound is a crucial step in its elimination from the body. This section details the enzymatic process and provides a visual representation of the metabolic pathway.

Enzymatic Conversion

The oxidation of nifedipine is catalyzed by CYP3A4, a member of the cytochrome P450 superfamily.[4] This reaction involves the removal of two hydrogen atoms from the dihydropyridine ring of nifedipine, leading to the formation of the corresponding pyridine derivative, this compound. This metabolite is pharmacologically inactive and is further metabolized before excretion.

The efficiency of this conversion is a key determinant of nifedipine's oral bioavailability.[4] Co-administration of drugs that inhibit or induce CYP3A4 can significantly alter the plasma concentrations of nifedipine, leading to potential toxicity or loss of efficacy.[3][4]

Signaling Pathway Diagram

The following diagram illustrates the metabolic conversion of nifedipine to this compound by CYP3A4.

References

- 1. Rapid and simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism-Based Inhibition of Cytochrome P450 3A4 by Therapeutic Drugs | springermedizin.de [springermedizin.de]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 5. Exploring the multiple effects of nifedipine and captopril administration in spontaneously hypertensive rats through pharmacokinetic‐pharmacodynamic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different effects of dihydropyridine calcium channel antagonists on CYP3A4 enzyme of human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of human cytochrome P450 enzymes by 1,4-dihydropyridine calcium antagonists: prediction of in vivo drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of nifedipine on the pharmacokinetics of repaglinide in rats: possible role of CYP3A4 and P-glycoprotein inhibition by nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Dehydronifedipine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydronifedipine, the primary pyridine (B92270) metabolite of the widely used calcium channel blocker nifedipine (B1678770), is a compound of significant interest in pharmacology and drug metabolism studies. The formation of this compound from nifedipine is a critical step in its metabolic pathway, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. Understanding the physical and chemical properties of this compound is essential for a complete characterization of nifedipine's pharmacokinetics and for the development of new analytical methods. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its metabolic formation.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its identification, purification, and analysis.

Table 1: Chemical Identity of this compound

| Property | Value | Citation(s) |

| IUPAC Name | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | [1] |

| Synonyms | Oxidized Nifedipine, Nifedipine EP Impurity A, BAY-b 4759 | [2][3] |

| CAS Number | 67035-22-7 | [2] |

| Chemical Formula | C₁₇H₁₆N₂O₆ | [2] |

| Molecular Weight | 344.32 g/mol | [4] |

| Appearance | Pale yellow solid |

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation(s) |

| Melting Point | 100-105 °C | [2] |

| Boiling Point | 443.7 °C at 760 mmHg | [2] |

| Density | 1.284 g/cm³ | [2] |

| pKa | No experimentally determined value available | |

| LogP | 3.37 |

Table 3: Solubility of this compound

| Solvent | Solubility | Citation(s) |

| Ethanol | 2.7 mg/mL (Sonication recommended) | [5] |

| DMSO | 27 mg/mL (Sonication recommended) | [5] |

| Dimethylformamide (DMF) | 30 mg/mL (Sonication recommended) | [5] |

| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL (Sonication recommended) | [5] |

| Water | Poorly soluble |

Metabolic Pathway

This compound is the primary metabolite of nifedipine, formed through an oxidation reaction catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, which is predominantly found in the liver and small intestine. This metabolic conversion is a key determinant of nifedipine's bioavailability and clearance from the body.

Experimental Protocols

This section outlines detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Solubility

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration using a chemically inert filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Determination of pKa

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a compound.

Protocol:

-

Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol (B129727) or acetonitrile (B52724) to ensure solubility).

-

Titration Setup: Use a calibrated pH meter with a suitable electrode. Maintain a constant temperature and ionic strength (e.g., using 0.15 M KCl).

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the ionizable group.

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the titration curve, which corresponds to the point of half-neutralization.

Spectroscopic Analysis

UV-Vis spectroscopy is used to identify chromophores and conjugated systems within a molecule.

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use a calibrated UV-Vis spectrophotometer. Record a baseline spectrum of the solvent.

-

Spectrum Acquisition: Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The λmax for this compound is reported to be around 260 nm.[3]

IR spectroscopy provides information about the functional groups present in a molecule.

Protocol:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the this compound powder directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer. Record a background spectrum.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound, such as C=O (ester), C=C (aromatic), C-N, and NO₂ stretching vibrations.

¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the detailed structure of a molecule.

Protocol:

-

Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer.

-

Spectrum Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, HSQC, and HMBC can provide further structural information.

-

Data Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the specific protons and carbons in the this compound molecule.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Protocol:

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, often coupled with a separation technique like Liquid Chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI), to generate gas-phase ions.

-

Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the parent ion and its fragment ions.

-

Data Analysis: The mass of the parent ion confirms the molecular weight. The fragmentation pattern provides structural information. For this compound, the protonated molecule [M+H]⁺ would have an m/z of approximately 345.1.[6]

Conclusion

This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound. The tabulated data, metabolic pathway visualization, and detailed experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is fundamental for advancing research related to nifedipine metabolism, developing robust analytical methodologies, and ensuring the quality and safety of pharmaceutical products. While much is known, the lack of an experimentally determined pKa value highlights an area for future investigation that would further complete the physicochemical profile of this important metabolite.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. ej-eng.org [ej-eng.org]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Rapid and simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydronifedipine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydronifedipine, the primary metabolite of the widely prescribed calcium channel blocker Nifedipine (B1678770), is a critical molecule in understanding the pharmacokinetics and overall effects of its parent drug. This technical guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, metabolic generation, and analytical quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Physicochemical Properties

This compound, also known as Oxidized Nifedipine, possesses distinct chemical characteristics that are crucial for its handling and analysis. A summary of its key properties is presented below.

| Property | Value | Reference |

| CAS Number | 67035-22-7 | [1] |

| Molecular Weight | 344.32 g/mol | [1] |

| Molecular Formula | C₁₇H₁₆N₂O₆ | [1] |

Metabolic Pathway: Formation of this compound

This compound is the principal and active metabolite of Nifedipine.[1] Its formation is a critical step in the metabolism of Nifedipine and is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5 in the liver.[2] This metabolic conversion is an oxidation reaction.

Biological Activity

Currently, the direct biological activity of this compound is not as extensively studied as its parent compound. One of the known effects is the inhibition of glucose uptake in PC-12 cells, with a reported IC50 value of 130 μM.[2][3] Further research is required to fully elucidate its pharmacological and toxicological profile.

Experimental Protocols: Quantification in Biological Samples

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. Several robust analytical methods have been developed, primarily utilizing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: LC-MS/MS for Simultaneous Determination of Nifedipine and this compound in Human Plasma

This method provides a rapid and sensitive approach for the simultaneous quantification of both Nifedipine and its primary metabolite.[2]

Sample Preparation:

-

To a plasma sample, add an internal standard (e.g., nitrendipine).

-

Perform liquid-liquid extraction using an ether-n-hexane mixture (3:1, v/v).[2]

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

Chromatographic Conditions:

| Parameter | Specification |

| Column | Hypersil BDS C18 (50 mm x 2.1 mm, 3 µm) |

| Mobile Phase | Varies depending on the specific method, often a gradient of acetonitrile (B52724) and water with additives. |

| Flow Rate | Typically around 0.2-0.4 mL/min. |

| Injection Volume | 10-20 µL |

| Run Time | Approximately 2.5 minutes |

Mass Spectrometry Conditions:

| Parameter | Specification |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Detection | Multiple Reaction Monitoring (MRM) |

Validation Parameters: [2]

| Parameter | Result |

| Linearity Range | 0.5-100 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Recovery (this compound) | 71.6-80.4% |

| Intra- and Inter-day Precision | <15% |

Method 2: On-line SPE-LC-MS/MS for Determination in Human Plasma

This automated method offers high throughput and excellent recovery.[4]

Sample Preparation (Automated):

-

Plasma samples are directly processed using an automated solid-phase extraction (SPE) system.

-

Disposable extraction cartridges (DECs) with phenyl-modified silica (B1680970) are used.

-

Conditioning: Methanol and water.

-

Washing: Water.

-

Elution: Methanol and water.

Chromatographic Conditions: [4]

| Parameter | Specification |

| Column | RP-18 stationary phase (4 µm) |

| Mobile Phase | Methanol-50 mM ammonium (B1175870) acetate (B1210297) solution (50:50, v/v) |

Mass Spectrometry Conditions: [4]

| Parameter | Specification |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), positive ion mode |

Validation Parameters: [4]

| Parameter | Result |

| Linearity Range | 0.5-100 ng/mL |

| Absolute Recovery (this compound) | 95 ± 4% |

| Repeatability and Intermediate Precision (R.S.D.) | 2.2-4.7% |

Signaling Pathway

The direct impact of this compound on cellular signaling pathways is an area requiring more in-depth investigation. Based on current knowledge, its primary role is as a metabolite of Nifedipine. The known biological effect is the inhibition of glucose uptake. The following diagram illustrates this limited understanding.

Conclusion

This compound is a key metabolite in the biotransformation of Nifedipine. This guide provides essential technical data, including its CAS number, molecular weight, and detailed analytical protocols for its quantification. While its metabolic origin is well-established, further research is warranted to fully characterize its own pharmacological and toxicological profile and to explore its direct effects on cellular signaling pathways. The methodologies and data presented herein offer a solid foundation for scientists and researchers to build upon in their future investigations of this compound.

References

- 1. scbt.com [scbt.com]

- 2. Rapid and simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dehydrogenation of Nifedipine: A Technical Guide to the Formation of its Primary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifedipine (B1678770), a potent calcium channel blocker of the dihydropyridine (B1217469) class, is widely prescribed for the management of hypertension and angina pectoris. The therapeutic efficacy and pharmacokinetic profile of nifedipine are intrinsically linked to its metabolic fate within the body. The primary metabolic pathway involves the oxidation of the dihydropyridine ring to its pyridine (B92270) analog, dehydronifedipine. This transformation, which significantly diminishes the pharmacological activity of the parent drug, is a critical area of study in drug metabolism and pharmacokinetics. This technical guide provides an in-depth exploration of the mechanisms underlying the formation of this compound from nifedipine, supported by experimental protocols, quantitative data, and visual representations of the key processes.

Core Mechanism: Cytochrome P450-Mediated Oxidation

The principal mechanism for the formation of this compound is the enzymatic oxidation of nifedipine, predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2] This metabolic conversion primarily occurs in the liver and the small intestine. The reaction involves the removal of two hydrogen atoms from the dihydropyridine ring of nifedipine, leading to the formation of the aromatic pyridine ring of this compound.

The activity of CYP3A4 can be influenced by various factors, including genetic polymorphisms, co-administered drugs that act as inducers or inhibitors of the enzyme, and physiological conditions such as pregnancy.[3][4] For instance, substances that induce CYP3A4 can accelerate the metabolism of nifedipine, leading to lower plasma concentrations of the active drug and potentially reduced therapeutic effect. Conversely, CYP3A4 inhibitors can slow down nifedipine metabolism, resulting in higher plasma concentrations and an increased risk of adverse effects.

Signaling Pathway of Nifedipine Metabolism

Caption: Metabolic pathway of nifedipine to this compound.

Alternative Mechanism: Photodegradation

Nifedipine is notoriously sensitive to light, particularly in the UV and visible spectrum.[5] Photodegradation represents an alternative, non-enzymatic pathway for the formation of this compound, often referred to as oxidized nifedipine in this context.[5] This process involves the photo-oxidation of the dihydropyridine ring. The rate and extent of photodegradation are dependent on the wavelength and intensity of the light source, the solvent, and the presence of photosensitizers.[6]

The primary products of nifedipine photodegradation are the nitro- and nitrosophenylpyridine analogs.[5] However, under certain conditions, this compound can also be formed. This is a critical consideration in the formulation and packaging of nifedipine-containing pharmaceuticals to ensure their stability and therapeutic efficacy.

Data Presentation

Table 1: Kinetic Parameters for Nifedipine Oxidation by CYP3A4

| Study Reference | System | Km (µM) | Vmax (nmol/min/mg protein) |

| Guengerich et al. (1986) | Human Liver Microsomes | 3.3 ± 0.5 | 0.13 - 0.99 |

| Lee et al. (2005) | Recombinant CYP3A4*1 | Not explicitly stated | >99% decrease for F189S variant |

Note: Kinetic parameters can vary significantly depending on the experimental system (e.g., human liver microsomes, recombinant enzymes) and conditions.

Table 2: Analytical Method Validation for Nifedipine and this compound

| Analytical Method | Linearity Range (ng/mL) | Recovery (%) | LLOQ (ng/mL) | Reference |

| LC-MS/MS | 0.5 - 100 | 95 ± 2 (NIF), 95 ± 4 (DNIF) | 0.5 | [7] |

| HPLC | 5 - 40 (µg/mL) | Not specified | Not specified | [8] |

NIF: Nifedipine, DNIF: this compound, LLOQ: Lower Limit of Quantification

Experimental Protocols

In Vitro Nifedipine Oxidation Assay Using Human Liver Microsomes

This protocol is adapted from methodologies described in the literature for assessing CYP3A4-mediated metabolism.[9]

1. Materials:

-

Human liver microsomes (pooled)

-

Nifedipine

-

This compound standard

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA)

2. Procedure:

-

Prepare a stock solution of nifedipine in methanol.

-

In a microcentrifuge tube, combine human liver microsomes, potassium phosphate buffer, and the nifedipine stock solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile.

-

Centrifuge the mixture to pellet the protein.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC or LC-MS/MS analysis.

HPLC Analysis of Nifedipine and this compound

1. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 25:25:50 v/v/v) with 0.1% TFA.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 238 nm

-

Injection Volume: 20 µL

2. Standard Curve Preparation:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject each standard and record the peak area.

-

Construct a calibration curve by plotting peak area against concentration.

3. Sample Analysis:

-

Inject the reconstituted sample from the in vitro assay.

-

Identify and quantify the this compound peak by comparing its retention time and peak area to the standard curve.

Experimental Workflow Diagram

Caption: Workflow for in vitro nifedipine metabolism assay.

Conclusion

The formation of this compound from nifedipine is a well-characterized metabolic process, primarily driven by the oxidative action of CYP3A4. Understanding the kinetics and the factors influencing this conversion is paramount for predicting drug-drug interactions, optimizing dosing regimens, and ensuring the stability of pharmaceutical formulations. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the nuances of nifedipine metabolism and its clinical implications. The provided visualizations offer a clear and concise representation of the key pathways and workflows involved in the study of this compound formation.

References

- 1. Pregnancy-Related Hormones Increase Nifedipine Metabolism in Human Hepatocytes by Inducing CYP3A4 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pregnancy-Related Hormones Increase Nifedipine Metabolism in Human Hepatocytes by Inducing CYP3A4 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nifedipine pharmacokinetics are influenced by CYP3A5 genotype when used as a preterm labor tocolytic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The metabolism of nifedipine during long-term therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Method of kinetic analysis of photodegradation: nifedipine in solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

In Vitro vs. In Vivo Formation of Dehydronifedipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifedipine (B1678770), a widely prescribed calcium channel blocker, undergoes extensive metabolism to its primary inactive metabolite, dehydronifedipine. This biotransformation is a critical determinant of its pharmacokinetic profile and clinical efficacy. Understanding the nuances between in vitro and in vivo models of this compound formation is paramount for accurate drug development, preclinical assessment, and clinical pharmacology. This technical guide provides an in-depth comparison of the formation of this compound in both settings, detailing the enzymatic pathways, experimental protocols for quantification, and a summary of kinetic data.

Introduction

The formation of this compound from nifedipine is primarily an oxidation reaction. This process is crucial as it inactivates the pharmacological effects of nifedipine and facilitates its elimination from the body. The rate and extent of this conversion can vary significantly among individuals due to genetic factors, drug-drug interactions, and physiological states. Therefore, a thorough understanding of this metabolic pathway is essential for predicting drug behavior in diverse patient populations.

Enzymatic Basis of this compound Formation

The conversion of nifedipine to this compound is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system, specifically the CYP3A subfamily.

In Vitro : Studies using human liver microsomes and recombinant CYP enzymes have unequivocally identified CYP3A4 as the principal enzyme responsible for nifedipine oxidation.[1][2][3] While CYP3A5 can also metabolize nifedipine, its efficiency is significantly lower than that of CYP3A4.[1][3] The reaction requires the presence of NADPH as a cofactor for the P450 reductase, which transfers electrons to the CYP enzyme.

In Vivo : The in vivo metabolism of nifedipine mirrors the in vitro findings, with CYP3A4 in the liver and small intestine being the major contributors to its first-pass metabolism.[4] The expression levels and genetic polymorphisms of CYP3A4 and CYP3A5 can lead to substantial interindividual variability in nifedipine clearance.[1]

Signaling Pathway for CYP3A4 Induction

The expression of CYP3A4 is inducible by various xenobiotics, including some drugs. This induction is primarily mediated by the pregnane (B1235032) X receptor (PXR). Upon ligand binding, PXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to response elements in the promoter region of the CYP3A4 gene, leading to increased transcription and subsequent enzyme production.

Quantitative Analysis of this compound Formation

The kinetics of this compound formation can be quantified both in vitro and in vivo to understand the efficiency of the metabolic process.

In Vitro Kinetic Parameters

In vitro studies typically use human liver microsomes (HLMs) or recombinant CYP3A4 to determine Michaelis-Menten kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).

| System | Vmax (nmol/min/mg protein) | Km (µM) | Reference |

| Human Liver Microsomes | 0.13 - 0.99 | 3.3 ± 0.5 | [5] |

| Recombinant CYP3A4 | Varies by expression system | ~10-50 | [3] |

In Vivo Pharmacokinetic Parameters

In vivo studies measure the clearance of nifedipine, which is largely attributable to its metabolism to this compound.

| Population | Oral Clearance (mL/min/kg) | Elimination Half-life (hours) | Bioavailability (%) | Reference |

| Healthy Volunteers | 8.9 - 11.6 | 1.7 ± 0.4 | 56 ± 25 | [6][7] |

| Pregnant Women | Increased 2-3 fold | Shorter than non-pregnant | Lower than non-pregnant | [8] |

Experimental Protocols

In Vitro Nifedipine Metabolism Assay using Human Liver Microsomes

This protocol outlines a typical experiment to measure the formation of this compound using human liver microsomes.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of nifedipine in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a suspension of human liver microsomes (commercially available) in potassium phosphate (B84403) buffer (pH 7.4).

-

Prepare an NADPH-generating system containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

-

Prepare a quenching solution, typically cold acetonitrile containing an internal standard.[9]

-

-

Incubation:

-

In a microcentrifuge tube, combine the microsomal suspension and the nifedipine solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH-generating system.

-

Incubate at 37°C for a specified time (e.g., 15-30 minutes) with gentle shaking.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of the cold quenching solution.

-

-

Sample Processing:

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

-

Analysis:

In Vivo Pharmacokinetic Study in Animal Models

This protocol provides a general framework for an in vivo study to assess nifedipine metabolism in a rat model.

Methodology:

-

Animal Preparation:

-

Acclimate male Sprague-Dawley rats for at least one week before the study.

-

Fast the animals overnight before dosing, with free access to water.

-

-

Drug Administration:

-

Administer a single oral dose of nifedipine (e.g., 10 mg/kg) via oral gavage.

-

-

Blood Sampling:

-

Collect serial blood samples (e.g., 0.2 mL) from the tail vein or a cannulated artery at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life for both nifedipine and this compound using appropriate software.

-

Bridging In Vitro and In Vivo Data

Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool for integrating in vitro data to predict in vivo pharmacokinetics.[13] By incorporating in vitro metabolic parameters (Vmax, Km) with physiological parameters (liver blood flow, tissue volumes), PBPK models can simulate the in vivo disposition of nifedipine and the formation of this compound. This approach allows for the extrapolation of in vitro findings to predict human pharmacokinetics and to explore the impact of factors like genetic polymorphisms and drug interactions.

References

- 1. Nifedipine pharmacokinetics are influenced by CYP3A5 genotype when used as a preterm labor tocolytic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of rat and human liver microsomal cytochrome P-450 forms involved in nifedipine oxidation, a prototype for genetic polymorphism in oxidative drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro metabolism of midazolam, triazolam, nifedipine, and testosterone by human liver microsomes and recombinant cytochromes p450: role of cyp3a4 and cyp3a5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 5. Cytochrome P-450 3A4 (nifedipine oxidase) is responsible for the C-oxidative metabolism of 1-nitropyrene in human liver microsomal samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Race and sex influence clearance of nifedipine: results of a population study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nifedipine: kinetics and dynamics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Nifedipine pharmacokinetics and pregnancy: Studies on clearance, absor" by Ahmed Mohamed Nader Ahmed Mohamed [docs.lib.purdue.edu]

- 9. Chromatographic assays of drug oxidation by human cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.6. Determination of plasma nifedipine and this compound concentrations [bio-protocol.org]

- 11. Simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cinc.org [cinc.org]

Dehydronifedipine: A Pharmacological enigma beyond its role as a Nifedipine Metabolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydronifedipine, the primary metabolite of the widely prescribed calcium channel blocker nifedipine (B1678770), represents a significant yet largely underexplored entity in pharmacology. Formed predominantly through the oxidative metabolism of nifedipine by cytochrome P450 3A4 (CYP3A4) and 3A5 (CYP3A5) enzymes, this compound has historically been viewed primarily as a biomarker for nifedipine metabolism and clearance.[1][2] However, emerging evidence, though sparse, suggests that it may possess intrinsic biological activities worthy of independent investigation. This technical guide aims to synthesize the current, albeit limited, knowledge on the pharmacological activity of this compound, provide detailed experimental methodologies for its study, and offer a perspective on future research directions.

Metabolism of Nifedipine to this compound

The biotransformation of nifedipine to this compound is a critical step in its elimination. This process, primarily occurring in the liver and small intestine, involves the oxidation of the dihydropyridine (B1217469) ring of nifedipine to a pyridine (B92270) ring, rendering the molecule largely inactive as a calcium channel blocker.[3] The efficiency of this metabolic conversion is a key determinant of nifedipine's bioavailability and is subject to significant inter-individual variability and drug-drug interactions involving the CYP3A4/5 enzyme system.[4]

Figure 1: Metabolic Conversion of Nifedipine to this compound.

Known Pharmacological Activity of this compound

Direct pharmacological studies on this compound are exceptionally limited. The most definitive finding to date is its ability to inhibit glucose uptake in rat pheochromocytoma (PC-12) cells.

Table 1: Quantitative Pharmacological Data for this compound

| Activity | Cell Line | IC50 | Reference |

| Inhibition of Glucose Uptake | PC-12 | 130 µM | [1] |

This finding suggests a potential role for this compound in modulating cellular metabolism, independent of the canonical calcium channel blocking activity of its parent compound. The mechanism for this glucose uptake inhibition remains to be fully elucidated but is a critical area for future investigation.

Experimental Protocols

Protocol 1: Assessment of Glucose Uptake Inhibition in PC-12 Cells

This protocol is based on the methodology that would be used to determine the IC50 of this compound on glucose uptake.

1. Cell Culture:

-

PC-12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

2. Glucose Uptake Assay:

-

Cells are seeded in 24-well plates and allowed to adhere overnight.

-

The cells are then washed with Krebs-Ringer-HEPES (KRH) buffer and incubated with varying concentrations of this compound (or vehicle control) for a specified pre-incubation time.

-

Radiolabeled 2-deoxy-D-[³H]glucose is added to each well, and the uptake is allowed to proceed for a short period (e.g., 10 minutes).

-

The uptake is terminated by washing the cells rapidly with ice-cold KRH buffer.

-

Cells are lysed with a suitable lysis buffer (e.g., 0.1 N NaOH).

-

The radioactivity in the cell lysates is determined by liquid scintillation counting.

-

Protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the glucose uptake data.

3. Data Analysis:

-

The percentage of glucose uptake inhibition is calculated for each concentration of this compound relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Figure 2: Experimental Workflow for Glucose Uptake Inhibition Assay.

Potential Pharmacological Activities: Inferences from Nifedipine

Given the structural similarity between nifedipine and this compound (the primary difference being the aromatized pyridine ring in the latter), it is plausible to hypothesize that this compound may retain some of the broader pharmacological activities of its parent compound, albeit likely with different potencies. The activities of nifedipine, therefore, provide a logical starting point for future investigations into this compound.

Cardiovascular Effects

Nifedipine is a potent vasodilator that acts by blocking L-type calcium channels in vascular smooth muscle.[5] While this compound is considered inactive as a calcium channel blocker, formal electrophysiological studies are lacking to definitively rule out any residual or alternative effects on ion channels.

Table 2: Selected Pharmacological Data for Nifedipine

| Activity | Target/System | Effect | IC50/EC50 | Reference |

| Calcium Channel Blockade | L-type Calcium Channels | Inhibition | ~0.1-1 µM | [6] |

| Vasodilation | Vascular Smooth Muscle | Relaxation | - | [5] |

| Neurotransmitter Release | Central Synapses | Facilitation (calcium-independent) | EC50 = 7.8 µM | [7] |

Neuropharmacological Effects

Nifedipine has been shown to modulate neurotransmitter metabolism in the brain.[1] It is conceivable that this compound, which can cross the blood-brain barrier, may also exert effects on the central nervous system.

Anti-inflammatory and Anticancer Potential

Recent research has uncovered potential anti-inflammatory and anticancer properties of some dihydropyridine derivatives.[8] Nifedipine itself has been shown to promote the proliferation of certain cancer cells in vitro, an effect independent of its calcium channel blocking activity.[9] These findings open up the possibility that this compound could have its own unique profile of activity in these areas.

Signaling Pathways: A Hypothetical Framework

The observation that this compound inhibits glucose uptake suggests an interaction with cellular signaling pathways that regulate glucose transport. A hypothetical pathway could involve the modulation of key proteins in the insulin (B600854) signaling cascade or direct interaction with glucose transporters.

Figure 3: Hypothetical Signaling Pathway for this compound-Induced Glucose Uptake Inhibition.

Future Directions and Conclusion

The pharmacological profile of this compound remains a significant knowledge gap. Its structural relationship to nifedipine and its documented effect on glucose metabolism strongly suggest that it is not an inert metabolite. Future research should focus on:

-

Comprehensive Pharmacological Screening: A broad-based screening of this compound against a panel of receptors, ion channels, and enzymes is warranted to uncover novel activities.

-

Elucidation of Mechanism of Action: In-depth studies are needed to understand the molecular mechanisms underlying its inhibition of glucose uptake and any other identified activities.

-

In Vivo Studies: Preclinical studies in animal models are necessary to determine the physiological and potential pathophysiological relevance of this compound's activities.

References

- 1. Modulation of neurotransmitter metabolism by dihydropyridine calcium channel ligands in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Nifedipine | C17H18N2O6 | CID 4485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The effects of dihydropyridines on neurotransmitter release from cultured neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative behavioral, neurochemical and pharmacological activities of dihydropyridine calcium channel activating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Dihydropyridine inhibition of neuronal calcium current and substance P release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nifedipine promotes the proliferation and migration of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydronifedipine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydronifedipine, the primary pyridine (B92270) metabolite of the widely used calcium channel blocker nifedipine (B1678770), has been a subject of interest since its identification in the early 1980s. This technical guide provides an in-depth overview of the discovery, historical context, synthesis, and analytical quantification of this compound. While often categorized as an inactive metabolite, this document compiles available quantitative data to allow for a nuanced understanding of its pharmacological profile. Detailed experimental protocols for its synthesis and analysis are provided, alongside visualizations of key pathways and workflows to support researchers and drug development professionals in their understanding of this important nifedipine derivative.

Historical Context and Discovery

The story of this compound is intrinsically linked to the development and metabolic profiling of its parent compound, nifedipine.

-

Nifedipine's Emergence : Nifedipine, a dihydropyridine (B1217469) calcium channel blocker, was developed by the German pharmaceutical company Bayer AG and first approved for medical use in 1975[1]. Its synthesis is a classic example of the Hantzsch dihydropyridine synthesis, a multi-component reaction first reported by Arthur Hantzsch in 1881[2].

-

Early Metabolic Studies : Following the clinical introduction of nifedipine, research focused on understanding its pharmacokinetic and metabolic fate. Early studies in the late 1970s and early 1980s aimed to identify the metabolites of nifedipine in various biological matrices.

-

First Identification of this compound : A pivotal study by Kondo et al. in 1980 led to the first comprehensive identification of nifedipine metabolites in dog and human urine[3]. Using chromatographic and spectrometric techniques, they identified a major metabolite, designated M-I, which is the pyridine analogue of nifedipine, now known as this compound. This study laid the groundwork for understanding the primary metabolic pathway of nifedipine.

-

Confirmation as a Major First-Pass Metabolite : In 1984, a study by Waller et al. further solidified the importance of this compound by identifying it as a major product of first-pass metabolism in humans[4][5]. Their research showed that while only trace amounts of the "nitropyridine analogue" (this compound) were present after intravenous administration of nifedipine, it was a major metabolite following oral dosing. This highlighted the extensive presystemic metabolism of nifedipine to this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the synthesis of its dihydropyridine precursor, nifedipine, via the Hantzsch reaction, followed by an aromatization step to form the pyridine ring.

Hantzsch Dihydropyridine Synthesis of Nifedipine

The Hantzsch synthesis is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.

Reaction Scheme:

2-nitrobenzaldehyde (B1664092) + 2 methyl acetoacetate (B1235776) + ammonia (B1221849) → nifedipine

Aromatization of Nifedipine to this compound

The conversion of the dihydropyridine ring of nifedipine to the pyridine ring of this compound is an oxidation (aromatization) reaction. Several methods can be employed for this step.

Reaction Scheme:

Nifedipine + Oxidizing Agent → this compound

Experimental Protocols

Synthesis of this compound

4.1.1 Step 1: Hantzsch Synthesis of Nifedipine

-

Materials : 2-nitrobenzaldehyde, methyl acetoacetate, ammonium (B1175870) hydroxide (B78521), ethanol (B145695).

-

Procedure :

-

Dissolve 2-nitrobenzaldehyde (1 equivalent) and methyl acetoacetate (2 equivalents) in ethanol in a round-bottom flask.

-

Add concentrated ammonium hydroxide (1 equivalent) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of nifedipine.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

4.1.2 Step 2: Aromatization to this compound

-

Materials : Nifedipine, ammonium persulfate, acetone (B3395972), water, sodium carbonate, methylene (B1212753) chloride, magnesium sulfate (B86663).

-

Procedure [6]:

-

Add nifedipine (1 g) and ammonium persulfate (10 g) to a 50% aqueous acetone solution (100 mL).

-

Stir the mixture for 12 hours at 30°C.

-

Adjust the pH of the solution to 8 with sodium carbonate.

-

Extract the resulting solution with methylene chloride.

-

Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to yield this compound.

-

The crude product can be further purified by recrystallization from methanol (B129727).

-

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of nifedipine and this compound[7][8][9].

-

4.2.1 Sample Preparation: Solid-Phase Extraction (SPE)

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load 1 mL of human plasma onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute nifedipine and this compound with methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

-

-

4.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Conditions:

-

Column : Hypersil BDS C18 (50 mm x 2.1 mm, 3 µm)[8]

-

Mobile Phase : A mixture of methanol and 50 mM ammonium acetate (B1210297) solution (50:50, v/v)[7]

-

Flow Rate : 0.4 mL/min

-

Injection Volume : 10 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode : Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions :

-

This compound : Precursor ion (m/z) → Product ion (m/z) - Specific values to be optimized based on instrumentation.

-

Nifedipine (for comparison) : Precursor ion (m/z) → Product ion (m/z) - Specific values to be optimized based on instrumentation.

-

-

Internal Standard : A suitable internal standard, such as a deuterated analog of nifedipine or this compound, should be used for accurate quantification.

-

-

Quantitative Data

While this compound is generally considered pharmacologically inactive, quantitative data to definitively characterize its activity, particularly at the L-type calcium channel, is limited in the public domain. The available data is summarized below.

Table 1: Pharmacological and Physicochemical Data for this compound and Nifedipine

| Parameter | This compound | Nifedipine | Reference |

| Molecular Formula | C₁₇H₁₆N₂O₆ | C₁₇H₁₈N₂O₆ | [10] |

| Molecular Weight | 344.32 g/mol | 346.34 g/mol | [10] |

| Primary Target | Not established as a primary pharmacological target | L-type calcium channels | [11] |

| IC₅₀ (Glucose Uptake, PC-12 cells) | 130 µM | Not reported | [12] |

| IC₅₀ (L-type Calcium Channel Blockade) | Data not available | 0.3 µM (guinea pig ventricular myocytes) | [13] |

| Binding Affinity (K_d) for L-type Calcium Channels | Data not available | ~1 nM (high-affinity site) | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Nifedipine's Action

Nifedipine exerts its therapeutic effect by blocking L-type calcium channels, thereby inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This leads to vasodilation and a reduction in blood pressure.

Experimental Workflow: Hantzsch Synthesis and Aromatization of this compound

The synthesis of this compound involves a two-step chemical process.

Experimental Workflow: Quantification of this compound in Plasma

The quantification of this compound from a biological matrix like plasma involves several key steps.

Conclusion

References

- 1. Dihydropyridine binding sites regulate calcium influx through specific voltage-sensitive calcium channels in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fcs.wum.edu.pk [fcs.wum.edu.pk]

- 3. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facile and efficient aromatization of 1,4-dihydropyridines with M(NO3)2.XH2O, TNCB, TBAP and HMTAI and preparation of deuterium labeled this compound from nifedipine-d3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid and simultaneous determination of nifedipine and this compound in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Thermal Degradation and Stability of Dehydronifedipine

This guide, therefore, synthesizes the available information on Dehydronifedipine in the context of Nifedipine's stability, providing a foundational understanding for researchers, scientists, and drug development professionals. The content herein is based on the analysis of Nifedipine's degradation, from which inferences about this compound's properties can be drawn.

Physicochemical Properties of this compound

A clear understanding of the fundamental properties of this compound is essential for any stability assessment.

| Property | Value | Reference |

| CAS Registry Number | 67035-22-7 | [1] |

| Molecular Formula | C₁₇H₁₆N₂O₆ | [1] |

| Molecular Mass | 344.32 g/mol | [1] |

| Melting Point | 104-105 °C | [1][2] |

| Synonyms | Oxidized Nifedipine (B1678770); Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | [3] |

Formation of this compound from Nifedipine

This compound is the pyridine (B92270) analogue of Nifedipine, formed through an oxidation reaction. This conversion is a critical aspect of Nifedipine's degradation profile.

-

Photodegradation: Exposure to ultraviolet (UV) light and sunlight is a primary driver for the conversion of Nifedipine to this compound.[4][5] Nifedipine is highly photolabile, and this transformation leads to a loss of clinical activity.

-